molecular formula C20H19P B012234 Phenyldi-p-tolylphosphine CAS No. 19934-95-3

Phenyldi-p-tolylphosphine

Cat. No. B012234
CAS RN: 19934-95-3
M. Wt: 290.3 g/mol
InChI Key: VPEPTFVFITUGAD-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes, what products are formed, and what conditions are needed for these reactions to occur.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include studying its spectroscopic properties (IR, UV-Vis, NMR, etc.).


Scientific Research Applications

  • Catalysis in Palladium-Catalyzed Transformations : Phenyldi-p-tolylphosphine derivatives are effective ligands in palladium-catalyzed transformations of aryl chlorides, a process important in organic synthesis and pharmaceutical development (Iwasawa et al., 2006).

  • Synthesis of P-stereogenic Phosphines : These compounds are used in Pd-catalyzed enantioselective arylation of silylphosphines, facilitating the synthesis of P-stereogenic phosphines with various functionalized aryl iodides. This has significance in the field of asymmetric synthesis (Chan, Bergman, & Toste, 2007).

  • Asymmetric Synthesis of Diphosphine Ligands : Phenyldi-p-tolylphosphine is used in the asymmetric synthesis of rigid diphosphine ligands containing multiple stereogenic centers. This methodology offers a promising strategy for the efficient synthesis of complex organic compounds (Leung et al., 1997).

  • High-Efficiency Suzuki Coupling Reactions : These phosphines, particularly P(o-tolyl)2Ph, demonstrate high conversions and turnovers in palladium-catalyzed Suzuki coupling reactions, which are fundamental in modern organic chemistry and pharmaceutical synthesis (Joshaghani et al., 2007).

  • Formation of Phosphine Oxides : In reactions involving phenylacetylene and water, triphenylphosphine and tri-p-tolylphosphine yield specific phosphine oxides, illustrating their reactivity and potential in organic synthesis (Allen & Tebby, 1967).

  • Catalytic Applications : Compounds like Ph-SMAP, a caged trialkylphosphine ligand, show potential for catalytic applications in various chemical processes due to their stability and easy handling (Ochida et al., 2008).

  • Formation of Unique Copper Chemistry : Phenyldi-p-tolylphosphine contributes to the synthesis of unique copper chemistry, exemplified by the bicapped adamantoid cluster [Cu6(mu2-I)(mu3-I)4(mu4-I)(m-tolyl3P)4(CH3CN)2], which is a significant discovery in inorganic chemistry (Lobana, Kaur, & Nishioka, 2004).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and any other hazards associated with its use or disposal. It would also include recommendations for safe handling and storage.


Future Directions

This would involve a discussion of any unanswered questions or potential future research directions related to the compound.


Please note that the availability of this information would depend on how much research has been done on the specific compound. For less-studied compounds, some of this information may not be available. For a more detailed analysis, I would recommend consulting a chemistry textbook or a database of chemical information. If you have access to a university library, they may also be able to help you find more information.


properties

IUPAC Name

bis(4-methylphenyl)-phenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19P/c1-16-8-12-19(13-9-16)21(18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEPTFVFITUGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297584
Record name Phenyldi-p-tolylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyldi-p-tolylphosphine

CAS RN

19934-95-3
Record name NSC116686
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyldi-p-tolylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
PW Morgan, BC Herr - Journal of the American Chemical Society, 1952 - ACS Publications
… Phenyldi-p-tolylphosphine Oxide-Zinc Chloride Complex. —Undistilled phenyl-^-… The phenyldi-p-tolylphosphine sulfide was purified by repeated crystallization from acetone. …
Number of citations: 74 pubs.acs.org
TM Frunze, VV Korshak, VV Kurashev… - Bulletin of the Academy …, 1958 - Springer
… Synthesis of Phenyldi-p-tolylphosphine. A solution of 100 g (0.57 … Synthesis of Phenyldi-p-tolylphosphine Oxide. The procedure … The yield of phenyldi-p-tolylphosphine oxide was almost …
Number of citations: 3 link.springer.com
LH Hong, WJ Feng, WC Chen, YC Chang - Dalton Transactions, 2023 - pubs.rsc.org
… At 90 C, the 31 P NMR conversion to phenyldi-p-tolylphosphine oxide 2a was as high as 95% for 1b, 1c, and in situ1c/2 PPh 3 -catalyzed Hirao coupling (entries 1–3). At a high …
Number of citations: 1 pubs.rsc.org
PL Oltmanns - 1981 - openprairie.sdstate.edu
… The next compound to be studied for use as starting material was phenyldi-p-tolylphosphine … Since the phenyldi-p-tolylphosphine sulfide (16p) was in a pure form a new route to the bis-(…
Number of citations: 2 openprairie.sdstate.edu
GJ Janz - Journal of the American Chemical Society, 1952 - ACS Publications
… The phenyldi-p-tolylphosphine sulfide was purified by repeated crystallization from acetone. It formed clusters of glassy prisms, melting at 153.5-154; yield 62%. …
Number of citations: 13 pubs.acs.org
DGA Verhoeven, J Kwakernaak… - European Journal of …, 2019 - Wiley Online Library
… ) was synthesized in two steps similarly to its phenyl substituted analogue, via first a Pd-catalyzed cross coupling reaction to yield the o-bromo-substituted phenyldi-p-tolylphosphine …
H Zeng, Q Dou, CJ Li - Organic letters, 2019 - ACS Publications
… Diethyl phenylphosphonate (3t), diisopropyl phenylphosphonate (3u), triphenylphosphine oxide (3v), phenyldi-p-tolylphosphine oxide (3w), bis(4-methoxyphenyl)(phenyl)phosphine …
Number of citations: 84 pubs.acs.org
VWW Yam, SK Yip, LH Yuan, KL Cheung, N Zhu… - …, 2003 - ACS Publications
… This complex was prepared similarly to 1 except chloro(phenyldi-p-tolylphosphine)gold(I) (48 mg, 0.092 mmol) was used instead of chloro(triphenylphosphine)gold(I). The product was …
Number of citations: 52 pubs.acs.org
DGA Verhoeven - 2018 - dspace.library.uu.nl
The incorporation of cooperative ligands in metal complexes is gaining interest for the development of new homogeneous catalysts. Productive elementary reactions in catalysis, such …
Number of citations: 2 dspace.library.uu.nl
Q Chen, X Yan, C Wen, J Zeng, Y Huang… - The Journal of …, 2016 - ACS Publications
An efficient P-arylation of secondary phosphine oxides has been achieved through the ligand-free copper-catalyzed addition of H–P(O) bonds to in situ generated arynes at room …
Number of citations: 39 pubs.acs.org

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